molecular formula C13H15NO2S2 B5056904 N-(3-phenylpropyl)-2-thiophenesulfonamide

N-(3-phenylpropyl)-2-thiophenesulfonamide

Cat. No. B5056904
M. Wt: 281.4 g/mol
InChI Key: KNTDMQIIGBISOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamides, including thiophene variants, are typically synthesized through the reaction of sulfonyl chlorides with amines or by the amidation of sulfonic acids. Specific methodologies for synthesizing sulfonamide derivatives have been explored, demonstrating the versatility and adaptability of synthesis routes to produce compounds with varying substituents and structural features (Röver et al., 1997). These methods are crucial for the development of compounds with potential biochemical applications.

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized by X-ray crystallography, revealing information about their conformation, intermolecular interactions, and overall molecular geometry. Studies on related compounds highlight the importance of π–π interactions, hydrogen bonding, and the influence of substituents on molecular arrangement and stability (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. Research demonstrates the involvement of sulfonamides in reactions such as cyclization, heterocyclization, and cross-coupling, which can significantly alter their chemical properties and potential applications (Rozentsveig et al., 2011).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications. Studies on similar compounds can provide insights into these aspects, although specific data on N-(3-phenylpropyl)-2-thiophenesulfonamide might not be directly available.

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interaction with biomolecules, are critical for their potential applications in various fields. Research on sulfonamides has shown a range of activities, such as enzyme inhibition, which is often a target for therapeutic agents. Molecular docking studies and biochemical evaluations contribute to understanding these interactions and the potential bioactivity of sulfonamides (Yamali et al., 2018).

Safety and Hazards

The safety and hazards associated with “N-(3-phenylpropyl)-2-thiophenesulfonamide” would depend on its exact molecular structure and usage. It’s important to refer to the specific Safety Data Sheet (SDS) for this compound for accurate information .

Future Directions

The future directions for “N-(3-phenylpropyl)-2-thiophenesulfonamide” would depend on its potential applications. For example, if it has medicinal properties, it could be further developed and tested for use in pharmaceuticals .

properties

IUPAC Name

N-(3-phenylpropyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c15-18(16,13-9-5-11-17-13)14-10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11,14H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTDMQIIGBISOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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